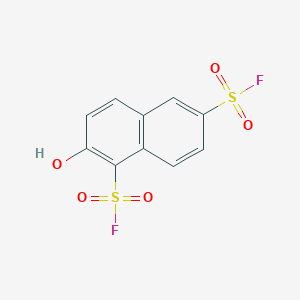![molecular formula C16H14O3 B14599438 4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde CAS No. 58813-73-3](/img/structure/B14599438.png)
4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde typically involves the reaction of 4-ethenylphenol with 2-hydroxybenzaldehyde under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: 4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid.
Reduction: 4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzaldehyde: Similar structure but lacks the ethenyl group.
2-Hydroxybenzaldehyde: Similar structure but lacks the ethenyl and methoxy groups.
4-Ethenylphenol: Contains the ethenyl group but lacks the aldehyde and hydroxy groups.
Uniqueness
4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the ethenyl and aldehyde groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
58813-73-3 |
|---|---|
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
4-[(4-ethenylphenyl)methoxy]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C16H14O3/c1-2-12-3-5-13(6-4-12)11-19-15-8-7-14(10-17)16(18)9-15/h2-10,18H,1,11H2 |
Clave InChI |
TUWDXHFZZIHCGV-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


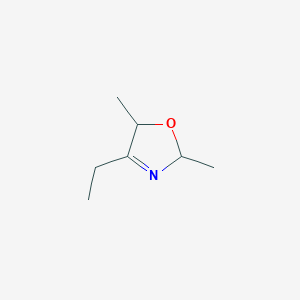
![[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol](/img/structure/B14599373.png)
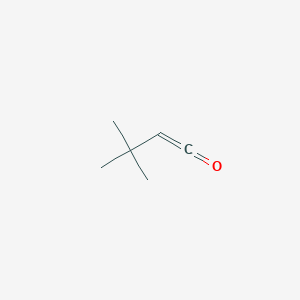
![1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14599381.png)
![4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14599383.png)
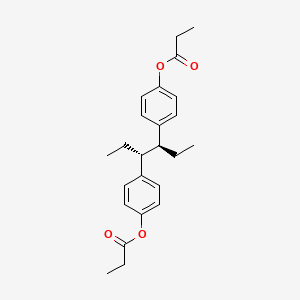

![6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14599414.png)
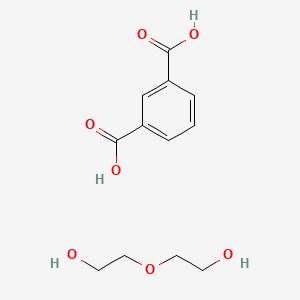


![4'-Pentyl[1,1'-biphenyl]-4-amine](/img/structure/B14599433.png)
![4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one](/img/structure/B14599439.png)
